4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-amine hydrochloride, also known as 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-ylmethanamine dihydrochloride, is an organic compound with significant interest in medicinal chemistry. This compound is characterized by its unique bicyclic structure, which consists of a pyrrole and a pyrazole ring fused together. The molecular formula for this compound is , and it has a molecular weight of 210.11 g/mol .
4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-amine hydrochloride falls under the category of nitrogen-containing heterocycles. Its classification is significant in pharmaceutical contexts where such compounds often exhibit biological activity.
The synthesis of 4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-amine hydrochloride can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature and solvent choice to ensure high yields and purity. The reaction may involve catalysts or specific reagents that facilitate the formation of the desired bicyclic structure.
The molecular structure of 4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-amine hydrochloride features:
Key structural data includes:
4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-amine hydrochloride can participate in various chemical reactions:
The mechanism of action for compounds like 4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-amine hydrochloride typically involves interaction with biological targets such as enzymes or receptors.
Research indicates that this compound may exhibit activity against specific enzymes involved in metabolic pathways or cellular signaling processes. Detailed studies are necessary to elucidate its pharmacodynamics and pharmacokinetics.
4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-amine hydrochloride has potential applications in:
The unique structural features of this compound make it a candidate for further investigation in medicinal chemistry and related fields .
Pyrrolo[1,2‑b]pyrazoles represent a fused bicyclic heterocyclic system combining pyrrole and pyrazole rings, characterized by a bridgehead nitrogen atom and distinct electronic properties. The core structure features a pyrrole ring fused at the 1,2-bond with a pyrazole, creating a rigid, planar framework with significant potential for molecular interactions. In the specific case of 4H,5H,6H-pyrrolo[1,2‑b]pyrazol‑2‑amine hydrochloride, saturation at the 4,5,6‑positions enhances conformational flexibility while the primary amine at C‑2 serves as a versatile handle for functionalization and binding interactions. This amine group is strategically positioned to participate in hydrogen-bonding networks with biological targets, acting as both a hydrogen-bond donor and acceptor, thereby influencing ligand-receptor binding affinity and selectivity [5] [9].
The hybridization of the electron-rich pyrrole (contributing π‑electron density) with the pyrazole (offering hydrogen-bonding capability and metabolic stability) results in a pharmacophore with optimized physicochemical properties. Key parameters include:
Table 1: Key Physicochemical Properties of Pyrrolo[1,2-b]pyrazole Core
| Property | Value/Range | Significance in Drug Design |
|---|---|---|
| Aromatic Character | Moderate | Facilitiates π-π stacking interactions |
| Hydrogen Bond Capacity | 2 Donors, 1 Acceptor | Enhances target binding specificity |
| Polar Surface Area | ~45-55 Ų | Optimizes cell permeability and oral bioavailability |
| Dipole Moment | ~3.5-4.5 Debye | Influences solvation and protein binding energetics |
The medicinal exploration of pyrrolo-pyrazoles began with early synthetic efforts in the mid‑20th century, initially limited by challenging regioselective functionalization. Knorr‑type condensations between β‑dicarbonyl compounds and hydrazines provided initial access to pyrazoles, but pyrrolo‑fused variants required sophisticated annulation strategies [6]. The 1990s marked a turning point with advances in transition‑metal catalysis (e.g., palladium‑catalyzed C‑N coupling), enabling efficient construction of the bicyclic framework with variable substitution patterns. This synthetic accessibility propelled pharmacological investigations, revealing the scaffold’s utility in kinase modulation, GPCR targeting, and antiviral activity [2] [8].
Significant milestones include:
Table 2: Evolution of Pyrrolo-Pyrazole Scaffolds in Medicinal Applications
| Time Period | Synthetic Advance | Therapeutic Application | Representative Agent |
|---|---|---|---|
| Pre-1990 | Knorr condensation; Acid-catalyzed cyclization | Analgesics/Antipyretics | Antipyrine (Pyrazolone derivative) |
| 1990–2010 | Transition metal-catalyzed annulation | Kinase inhibitors; Antivirals | Early IRAK4 inhibitor prototypes |
| 2010–Present | Regioselective C-H functionalization | Targeted oncology; Anti-inflammatory agents | Pyrrolo[1,2-b]pyridazine-based IRAK4i |
The primary amine in 4H,5H,6H-pyrrolo[1,2‑b]pyrazol‑2‑amine hydrochloride is a critical pharmacophoric element that enhances target engagement through multiple mechanisms. Its strategic placement at the C‑2 position aligns with vectors probing deep hydrophilic pockets in enzymes (e.g., kinase ATP‑binding sites). Upon protonation, it forms strong ionic bonds with conserved aspartate residues in kinases (e.g., BRAF, JAK, IRAK4), while the free base participates in hydrogen bonding with carbonyl oxygens in protein backbones [7] [9].
Compared to other amine positions (e.g., C‑3 or bridgehead N), the C‑2 amine offers superior synthetic versatility:
Table 3: Impact of Amine Position on Bioactivity in Fused Pyrazole Systems
| Amine Position | Binding Mode with Kinase Hinge Region | Synthetic Versatility | Metabolic Stability |
|---|---|---|---|
| C-2 (Pyrrolopyrazole) | Optimal H-bond donation to carbonyl | High (Primary amine reactivity) | Moderate (CYP2C9 susceptibility) |
| C-3 (Indazole) | Weaker van der Waals interactions | Limited (Steric hindrance) | High |
| N-1 (Pyrazolo[3,4-d]pyrimidine) | Ionic bonding dominant | Moderate | Low (N-dealkylation risk) |
The hydrochloride salt form enhances aqueous solubility (>5 mg/mL at pH 7.4 versus <1 mg/mL for free base), crucial for formulation and in vivo pharmacokinetics. This protonation state also stabilizes the compound against oxidative metabolism, particularly at the electron-rich pyrrole ring, by reducing electron density through salt formation [5] [8] [10].
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: